

Bcl-2-IN-10 CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bcl-2-IN-10**

Cat. No.: **B15139546**

[Get Quote](#)

In-Depth Technical Guide to Bcl-2-IN-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bcl-2 inhibitor, **Bcl-2-IN-10**, including its chemical properties, mechanism of action, and relevant experimental protocols.

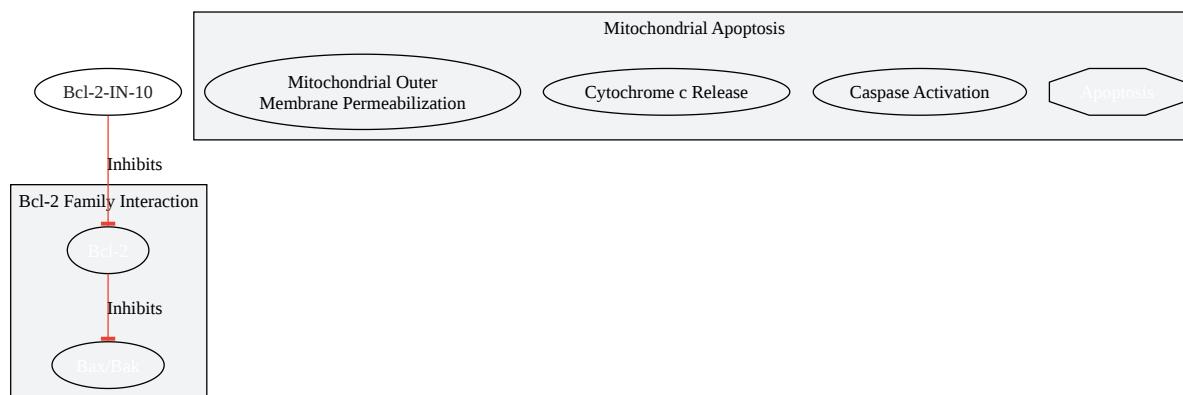
Core Compound Details: Bcl-2-IN-10

Bcl-2-IN-10 is a research compound identified as an active inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. A key characteristic of this molecule is its ability to release up to four molecules of nitric oxide (NO), contributing to its cytotoxic effects against various cancer cell lines.[\[1\]](#)

Chemical Properties

A summary of the key chemical properties of **Bcl-2-IN-10** is presented in the table below.

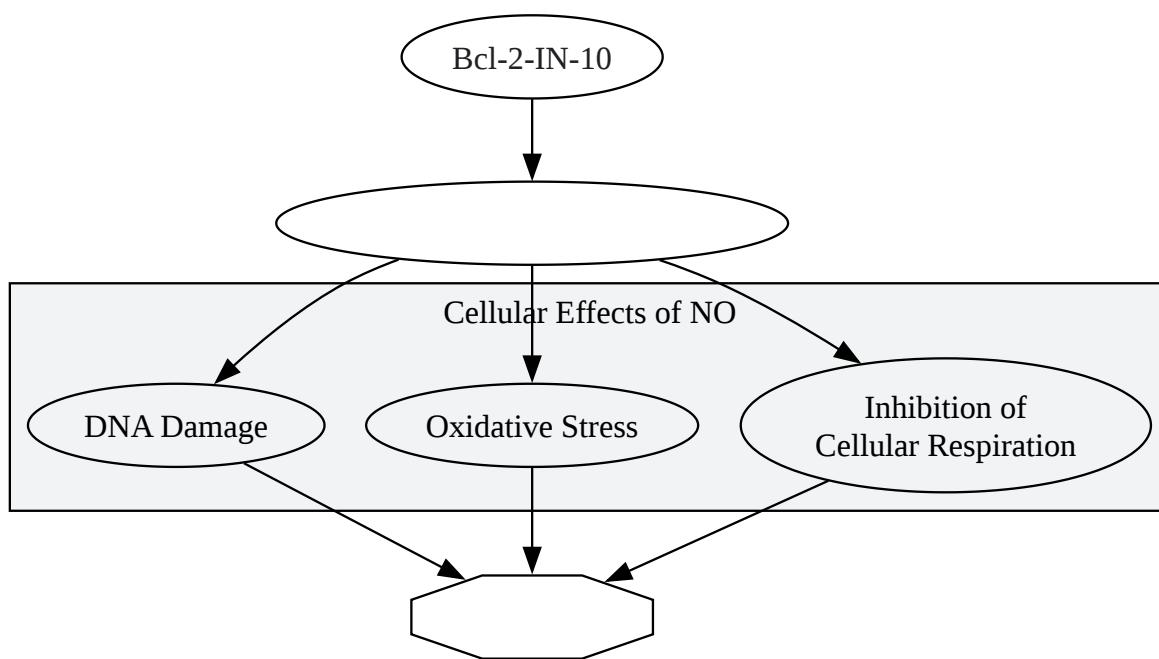
Property	Value	Source
CAS Number	2773354-28-0	[1] [2]
Molecular Formula	C22H25N11O12	[1] [2]
Molecular Weight	635.50 g/mol	[1] [2]
IUPAC Name	O={N+}[(C1=CC(--INVALID- LINK--=O)=C(C=C1)O/N=-- INVALID-LINK---INVALID- LINK--=O)--INVALID-LINK-- =O)[O-]">N+[O-])[O-]	[1] [3]
SMILES	O=--INVALID-LINK-- =O)=C(C=C1)O/N=--INVALID- LINK--CN3CCN(CC3)/N=-- INVALID-LINK---INVALID- LINK--=O)--INVALID-LINK-- =O)[O-])[O-]">N+[O-]	[1] [3]
Appearance	Solid	Inferred from typical small molecule inhibitors
Solubility	Information not publicly available	
Melting Point	Information not publicly available	


Mechanism of Action and Signaling Pathways

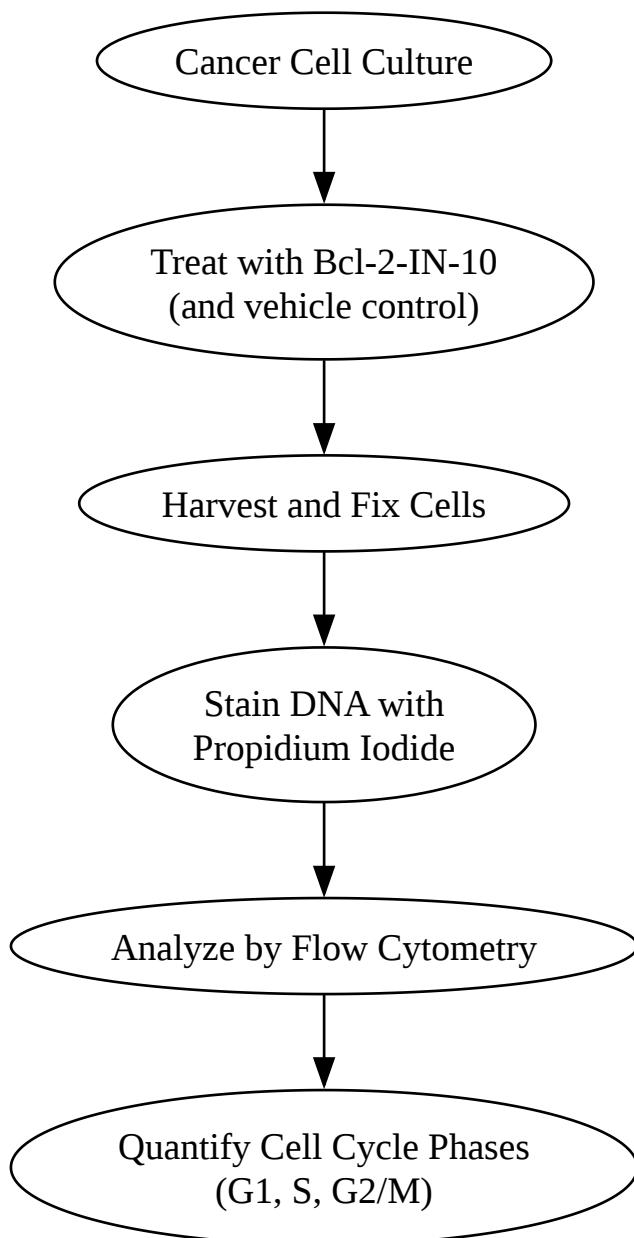
Bcl-2-IN-10 exerts its anti-cancer effects through a dual mechanism: inhibition of the anti-apoptotic protein Bcl-2 and the release of cytotoxic nitric oxide.

Bcl-2 Inhibition and Apoptosis Induction

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[\[4\]](#)[\[5\]](#)[\[6\]](#) Anti-apoptotic members, such as Bcl-2, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[\[4\]](#)[\[7\]](#) Bcl-2 inhibitors, including **Bcl-2-IN-10**, bind to Bcl-2,


releasing the pro-apoptotic proteins.[8][9] This allows Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4][5] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, ultimately leading to apoptosis.[4][5]

[Click to download full resolution via product page](#)


Nitric Oxide Release and Cytotoxicity

A distinctive feature of **Bcl-2-IN-10** is its capacity to release nitric oxide.[1] NO is a highly reactive signaling molecule that can induce cell death through various mechanisms at high concentrations, including DNA damage, oxidative stress, and interference with cellular respiration. This NO-releasing property likely contributes to the potent cytotoxic activity of **Bcl-2-IN-10** against cancer cells.

[Click to download full resolution via product page](#)

Cell Cycle Arrest

Studies have shown that **Bcl-2-IN-10** induces cell cycle arrest at the G2/M phase in cancer cells.^[1] This effect prevents cells from proceeding through mitosis, ultimately leading to a halt in proliferation and contributing to the overall anti-cancer activity. The precise molecular mechanism by which **Bcl-2-IN-10** mediates G2/M arrest is an area for further investigation but is a known downstream effect of some Bcl-2 family protein interactions.^{[10][11]}

[Click to download full resolution via product page](#)

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of **Bcl-2-IN-10** are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **Bcl-2-IN-10** on cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete culture medium
- **Bcl-2-IN-10**
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **Bcl-2-IN-10** in culture medium. A vehicle control (DMSO) should also be prepared.
- Treat the cells with the different concentrations of **Bcl-2-IN-10** and the vehicle control.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[\[12\]](#)
- Remove the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.[\[12\]](#)
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Bcl-2 Family Proteins

This protocol is used to determine the effect of **Bcl-2-IN-10** on the expression levels of Bcl-2 and Bax.

Materials:

- Cancer cell line of interest
- Complete culture medium
- **Bcl-2-IN-10**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-Bcl-2, anti-Bax, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells and treat with **Bcl-2-IN-10** as described for the cell viability assay.
- After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.[13][14]
- Block the membrane with blocking buffer for 1 hour at room temperature.[13]
- Incubate the membrane with primary antibodies overnight at 4°C.[15]
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
- Use β-actin as a loading control to normalize the expression levels of Bcl-2 and Bax.

Bcl-2 Inhibition Assay (TR-FRET)

This biochemical assay measures the direct inhibition of the Bcl-2 protein interaction with a ligand peptide.

Materials:

- Bcl-2 TR-FRET Assay Kit (e.g., from BPS Bioscience or similar) containing:
 - His-tagged Bcl-2 protein
 - Biotinylated ligand peptide
 - Terbium-labeled anti-His antibody (donor)
 - Dye-labeled streptavidin (acceptor)
 - Assay buffer

- **Bcl-2-IN-10**
- Microplate reader capable of TR-FRET measurements

Procedure:

- Prepare serial dilutions of **Bcl-2-IN-10** in assay buffer.
- In a suitable microplate, add the His-tagged Bcl-2 protein, biotinylated ligand peptide, and the various concentrations of **Bcl-2-IN-10** or a vehicle control.
- Add the terbium-labeled anti-His antibody and the dye-labeled streptavidin.
- Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-3 hours).[16]
- Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.[16][17]
- The FRET signal is proportional to the amount of Bcl-2 bound to the ligand. A decrease in the FRET signal in the presence of **Bcl-2-IN-10** indicates inhibition of the interaction.
- Calculate the IC50 value of **Bcl-2-IN-10** from the dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Bcl-2-IN-10 2773354-28-0 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]

- 6. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A proteomic analysis of Bcl-2 regulation of cell cycle arrest: insight into the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl-xL/Bcl-2 coordinately regulates apoptosis, cell cycle arrest and cell cycle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. edspace.american.edu [edspace.american.edu]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [Bcl-2-IN-10 CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15139546#bcl-2-in-10-cas-number-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com